Methyl 2-Cyano-6-(2,2,2-trifluoroacetamido)benzoate
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Overview
Description
Methyl 2-Cyano-6-(2,2,2-trifluoroacetamido)benzoate is a chemical compound with the molecular formula C11H7F3N2O3 It is known for its unique structure, which includes a cyano group, a trifluoroacetamido group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Cyano-6-(2,2,2-trifluoroacetamido)benzoate typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-Cyano-6-(2,2,2-trifluoroacetamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The cyano and trifluoroacetamido groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyano group can take part in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Condensation Reactions: Reagents like ethyl cyanoacetate and various amines under solvent-free conditions or in the presence of catalysts.
Major Products:
Spiro Indole Derivatives: Condensation with ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene) acetate can yield spiro indole derivatives.
Scientific Research Applications
Methyl 2-Cyano-6-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Medicinal Chemistry: The compound’s derivatives have shown potential biological activities, making it a valuable intermediate in drug discovery and development.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 2-Cyano-6-(2,2,2-trifluoroacetamido)benzoate involves its ability to participate in nucleophilic substitution and condensation reactions. The cyano group acts as an electron-withdrawing group, enhancing the reactivity of the compound in various chemical transformations. The trifluoroacetamido group provides additional stability and reactivity, making the compound suitable for the synthesis of complex molecules .
Comparison with Similar Compounds
Methyl 2-(2,2,2-trifluoroacetamido)benzoate: Similar structure but lacks the cyano group.
Methyl 4-cyano-2-(2,2,2-trifluoroacetamido)benzoate: Similar structure with the cyano group at a different position.
Uniqueness: Methyl 2-Cyano-6-(2,2,2-trifluoroacetamido)benzoate is unique due to the specific positioning of the cyano and trifluoroacetamido groups, which confer distinct reactivity and stability. This makes it a valuable compound for specific synthetic applications and the development of novel materials and pharmaceuticals.
Properties
Molecular Formula |
C11H7F3N2O3 |
---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
methyl 2-cyano-6-[(2,2,2-trifluoroacetyl)amino]benzoate |
InChI |
InChI=1S/C11H7F3N2O3/c1-19-9(17)8-6(5-15)3-2-4-7(8)16-10(18)11(12,13)14/h2-4H,1H3,(H,16,18) |
InChI Key |
HIBLKDYITNKXHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1NC(=O)C(F)(F)F)C#N |
Origin of Product |
United States |
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